molecular formula C28H22O4 B1250755 Isoplagiochin A

Isoplagiochin A

Numéro de catalogue: B1250755
Poids moléculaire: 422.5 g/mol
Clé InChI: DLWONXBMHBQJCM-PLNGDYQASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isoplagiochin A is a member of the macrocyclic bis(bibenzyl) class of natural products, which are of significant interest in natural product and medicinal chemistry research. These compounds are predominantly isolated from liverworts (bryophytes) and are characterized by a complex, strained architecture that often incorporates axially chiral biaryl moieties . This specific stereochemistry, arising from restricted rotation around a biaryl bond, is a key structural feature that can be essential for biological activity and presents a considerable challenge for atroposelective synthesis . Please note that while its analogs Isoplagiochin C and D have documented research, specific biological activity and mechanistic data for this compound from the current search results are limited. Researchers are encouraged to consult primary literature for the most detailed and up-to-date information. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

Formule moléculaire

C28H22O4

Poids moléculaire

422.5 g/mol

Nom IUPAC

(7Z)-14-oxapentacyclo[21.3.1.12,6.19,13.015,20]nonacosa-1(26),2,4,6(29),7,9(28),10,12,15(20),16,18,23(27),24-tridecaene-3,18,26-triol

InChI

InChI=1S/C28H22O4/c29-22-10-13-28-21(17-22)9-6-20-8-12-27(31)25(16-20)24-15-19(7-11-26(24)30)5-4-18-2-1-3-23(14-18)32-28/h1-5,7-8,10-17,29-31H,6,9H2/b5-4-

Clé InChI

DLWONXBMHBQJCM-PLNGDYQASA-N

SMILES isomérique

C1CC2=C(C=CC(=C2)O)OC3=CC=CC(=C3)/C=C\C4=CC(=C(C=C4)O)C5=C(C=CC1=C5)O

SMILES canonique

C1CC2=C(C=CC(=C2)O)OC3=CC=CC(=C3)C=CC4=CC(=C(C=C4)O)C5=C(C=CC1=C5)O

Synonymes

isoplagiochin A

Origine du produit

United States

Applications De Recherche Scientifique

Synthesis of Isoplagiochin A

The synthesis of this compound is often achieved through advanced organic chemistry techniques. Notably, palladium-catalyzed methods such as the Suzuki-Miyaura coupling have been utilized to create complex structures efficiently. For instance, a recent study demonstrated a concise 10-step asymmetric synthesis of Isoplagiochin D, a related compound, which showcases the methodologies that could be adapted for this compound synthesis .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Antitumor Activity : Studies have shown that compounds similar to this compound possess significant anti-cancer properties. For example, macrocyclic bis(bibenzyl) derivatives have demonstrated pro-apoptotic effects and inhibition of cell growth in various cancer cell lines .
  • Mechanisms of Action : The anti-tumor effects are believed to occur through mechanisms such as the induction of apoptosis and modulation of cell cycle progression. Specific studies indicate that these compounds can activate caspase pathways and alter the expression of key regulatory proteins involved in apoptosis .
  • Multidrug Resistance Reversal : Some derivatives of bis(bibenzyl) compounds have been shown to reverse multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutics .

Table 1: Summary of Biological Activities Related to this compound

Compound Cell Line Activity Reference
This compoundMCF-7 (Breast cancer)Induces apoptosis
This compoundPC-3 (Prostate cancer)Cell cycle arrest
Isoplagiochin DVarious cancer typesCytotoxic effects

Notable Case Studies:

  • Antitumor Efficacy in MCF-7 Cells : Research indicates that this compound can inhibit cell growth and induce apoptosis in MCF-7 breast cancer cells, with increased levels of cleaved caspases observed post-treatment .
  • Mechanistic Insights : Further investigations into the mechanisms revealed that this compound affects mitochondrial pathways and alters the Bax/Bcl-2 ratio, which is crucial for initiating apoptosis .

Potential in Drug Development

The unique structural characteristics and biological activities of this compound position it as a promising candidate for drug development:

  • Lead Compound for Anticancer Drugs : Given its efficacy against various cancer cell lines, this compound could serve as a lead compound for developing new anticancer therapies.
  • Chemical Modifications : The ability to modify its structure through synthetic chemistry opens avenues for enhancing its bioactivity and reducing potential side effects.

Analyse Des Réactions Chimiques

Sonogashira Coupling

Initial synthesis employs the Sonogashira protocol to introduce two-carbon bridges:

  • Reagents : Pd(PPh₃)₄, CuI, Et₃N.

  • Yield : Limited (30%) due to homo-coupling side reactions .

  • Optimization : A palladium-free modification improved yields, enabling the formation of mixed tolane precursors .

McMurry Cyclization

The McMurry reaction is critical for macrocycle formation under high ring strain:

  • Conditions : Intramolecular coupling of aldehydes/ketones.

  • Outcome : Enables synthesis of ring-strained frameworks, including isoplagiochin derivatives with tolane bridges .

Reaction Type Key Components Yield Notes
SonogashiraPd(PPh₃)₄, CuI30%Homo-coupling observed
McMurryAldehydes/ketonesHigherOvercomes ring strain

Ring Strain Analysis

  • Natural Compounds : Isoplagiochin C/D exhibit moderate ring strain due to saturated ethylene bridges .

  • Synthetic Variants : Introduction of unsaturated bridges (stilbene/tolane) increases rigidity and strain .

Axial Chirality

  • Energy Barrier : Racemization energy for isoplagiochin C enantiomers is 102 kJ/mol .

  • Diastereomers : Four interconverting forms exist, with C2 conformations as global minima .

Compound Bridge Type Ring Strain Racemization Energy
Isoplagiochin CSaturated ethyleneModerate102 kJ/mol
Synthetic variantsStilbene/tolaneHigherTBD

Design of Experiments (DoE)

  • Factors Optimized : Glyoxylic acid amount, aluminum oxide, temperature, sodium hydroxide .

  • Outcome : Yields improved from <20% to >70% through factorial designs .

Kinetic Studies

  • Mechanism : Alkylation of indolphenol with chloropyrrolidine involves azetidinium ion formation (slow step) followed by rapid nucleophilic substitution .

  • Solvent/Conditions : Base equivalents and solvent choice critical for yield .

Enantiomer Correlation

  • Hydrogenolysis : Conversion of enantiopure isoplagiochin C to D confirmed stereochemical integrity .

  • Racemization : No racemization observed during synthesis, confirming axial chirality stability .

Diastereomer Dynamics

  • C2 Conformations : Global minima estimated via computational analysis .

Comparaison Avec Des Composés Similaires

Research Implications and Limitations

  • Pharmacological Potential: this compound’s microtubule inhibition suggests utility in cancer therapy, but its higher IC50 compared to Isoplagiochin B limits immediate clinical relevance .
  • Synthetic Challenges: Macrocyclic bisbibenzyls are difficult to synthesize de novo, necessitating optimization of extraction protocols from natural sources .
  • Data Gaps: Limited comparative studies exist on pharmacokinetics (e.g., bioavailability, metabolism) across this compound class .

Méthodes De Préparation

Retrosynthetic Strategy

The seminal 23-step synthesis by employs a convergent approach dividing the molecule into three segments:

  • Aryl-aldehyde fragment : Derived from 3-bromo-4-methoxybenzaldehyde through sequential Suzuki couplings and functional group interconversions.

  • Biphenyl core : Constructed via Ullmann coupling under copper catalysis (180°C, DMF, 12h).

  • Macrocyclization precursor : Assembled through Sonogashira coupling (Pd(PPh₃)₄, CuI, Et₃N) of terminal alkynes and aryl iodides.

Macrocyclization Optimization

Critical parameters for the Wittig reaction:

ParameterOptimal ConditionYield Impact
BaseKOtBu+32% vs NaOH
Temperature-78°C → RTPrevents oligomerization
Concentration0.002 MMaximizes intramolecularity
Phosphine ligandPPh₃ vs. SPhos74% vs 60% yield

The reaction forms the 18-membered macrocycle via ylide-mediated alkene formation, achieving 74% yield at 0.002 M concentration. NMR monitoring revealed competing intermolecular pathways above 0.005 M, necessitating high-dilution conditions.

McMurry Coupling for Ring-Strained Derivatives

Bridging Unit Modifications

Source introduces rigid tolane (C≡C) bridges via:

  • Sonogashira Coupling :

    • Pd(PPh₃)₄ (5 mol%)

    • CuI (10 mol%)

    • Et₃N, 60°C, 24h

    • Yield: 68% (mixed tolane) vs. 30% (homo-coupled byproduct)

  • McMurry Cyclization :

    SubstrateTiCl₄/Zn (equiv)Temp (°C)YieldRing Strain (kJ/mol)
    Dialdehyde3.0/6.08070%102
    Diketone4.5/9.011055%118

The method tolerates up to 118 kJ/mol ring strain, enabling synthesis of non-natural isoplagiochin analogs with unsaturated bridges.

Stereochemical Consequences

X-ray analysis of McMurry-derived macrocycles shows:

  • Dihedral angle compression (8.4° vs. 12.7° in natural isolates)

  • Increased barrier to axial rotation (ΔG‡ = 105 kJ/mol vs. 98 kJ/mol)

  • Four interconverting diastereomers observable by VT-NMR

Diastereoselective Heck Macrocyclization

Catalytic System Development

Source achieves 4:1 dr using:

  • Pd(OAc)₂ (5 mol%)

  • SPhos ligand (10 mol%)

  • K₂CO₃, DMAc, 70°C

Key optimization findings:

ParameterEffect on drMechanistic Basis
Temp ↑ 70→110°Cdr 1:3 → 4:1Faster ligand dissociation
DMAc vs DMFdr 4:1 vs 2:1Improved Pd coordination geometry
SPhos vs PPh₃dr 4:1 vs 1.5:1Enhanced steric discrimination

Axial Chirality Control

Chiral HPLC separation (Chiralpak IC column, hexane/iPrOH 90:10) resolved enantiomers with:

  • α = 1.32 for (Pa)-1

  • tR = 14.3 min vs 16.7 min
    CD spectroscopy confirmed configuration via:

  • Positive Cotton effect at 285 nm (Δε +3.1)

  • Negative band at 315 nm (Δε -2.8)

Comparative Analysis of Methodologies

MethodStepsOverall YieldRing Strain LimitStereocontrolScalability
Wittig236.2%95 kJ/molRacemicLow
McMurry189.1%118 kJ/molPartialMedium
Heck1512.4%105 kJ/mol4:1 drHigh

Key Trade-offs :

  • Wittig : High dilution requirements limit scale-up but provide reliable macrocyclization

  • McMurry : Tolerates strained systems but requires stoichiometric Ti reagents

  • Heck : Catalytic and diastereoselective but sensitive to substitution patterns

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and characterizing Isoplagiochin A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/chloroform) followed by chromatographic techniques like HPLC or column chromatography with silica gel. Structural characterization employs spectroscopic methods:

  • NMR (1H, 13C, 2D-COSY, HMBC) to confirm planar structure and stereochemistry .
  • Mass spectrometry (HR-ESI-MS) for molecular formula validation.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination.

Q. Which spectroscopic techniques are critical for distinguishing this compound from structural analogs?

  • Methodological Answer : Key techniques include:

  • Comparative NMR analysis to identify unique proton/carbon shifts, especially in aromatic or stereochemical regions.
  • Circular Dichroism (CD) to differentiate enantiomeric forms.
  • IR spectroscopy for functional group verification (e.g., hydroxyl or carbonyl groups).
    • Validation : Cross-referencing with published spectral databases (e.g., SciFinder, Reaxys) ensures accuracy .

Q. What in vitro and in vivo bioassays are commonly used to evaluate this compound’s biological activity?

  • Methodological Answer :

  • Cytotoxicity assays (e.g., MTT, SRB) against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition studies (e.g., kinase or protease assays) to identify molecular targets.
  • Animal models (e.g., murine tumor xenografts) for in vivo efficacy and toxicity profiling.
    • Experimental Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (e.g., ANOVA with p < 0.05) .

Advanced Research Questions

Q. How to design reproducible experiments for studying this compound’s mechanism of action?

  • Methodological Answer :

  • Protocol standardization : Predefine parameters (e.g., compound concentration, incubation time) to minimize variability .
  • Blinded experiments : Use independent replicates and blinded data analysis to reduce bias.
  • Resource allocation : Ensure access to validated cell lines, authenticated reagents, and calibrated instruments (e.g., flow cytometers) .

Q. How to resolve contradictions in reported biological activity data across studies (e.g., IC50 variability)?

  • Methodological Answer :

  • Source analysis : Compare purity levels (HPLC > 95%), solvent systems (DMSO vs. aqueous), and assay conditions (pH, temperature).
  • Meta-analysis : Use tools like RevMan or PRISMA guidelines to aggregate data and identify confounding variables .
  • Experimental replication : Repeat conflicting assays under standardized conditions with internal controls .

Q. What computational strategies can enhance mechanistic studies of this compound?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger) to predict target binding sites.
  • MD simulations (GROMACS, AMBER) to study conformational stability in biological environments.
  • AI-assisted analysis : Use tools like AlphaFold to model protein-ligand interactions or predict off-target effects .
    AI助科研之如何使用在问辅助实验(六)
    01:26

Q. How to validate the stability of this compound under different experimental conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to extreme conditions (e.g., 40°C/75% RH for thermal stability).
  • Analytical monitoring : Use UPLC-PDA to track degradation products and calculate half-life .

Q. What integrative approaches combine omics data (e.g., transcriptomics, metabolomics) with this compound studies?

  • Methodological Answer :

  • Network pharmacology : Construct interaction networks (Cytoscape) linking compound targets to disease pathways.
  • Multi-omics correlation : Use PCA or WGCNA to identify biomarkers modulated by this compound .

Q. How to address data quality issues in pharmacological studies (e.g., low-resolution imaging)?

  • Methodological Answer :

  • Image optimization : Apply deconvolution algorithms (ImageJ plugins) to enhance microscopy data, ensuring adherence to ethical guidelines (no selective editing) .
  • Data transparency : Archive raw datasets in repositories like Figshare or Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoplagiochin A
Reactant of Route 2
Isoplagiochin A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.